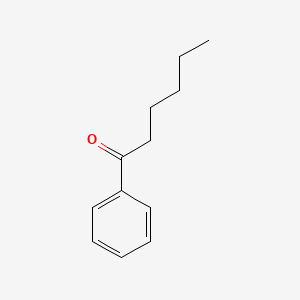

Hexanophenone

Beschreibung

Established Synthetic Pathways

Two of the most well-established methods for synthesizing hexanophenone are Friedel-Crafts acylation and the reduction of related derivatives. smolecule.com

The most common and direct route to this compound is the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride. smolecule.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). smolecule.comwikipedia.org The Lewis acid activates the hexanoyl chloride, forming an acylium ion, which then attacks the benzene ring. masterorganicchemistry.com A stoichiometric amount of the catalyst is generally required because both the reactant acyl chloride and the product ketone form complexes with the Lewis acid. wikipedia.orgorganic-chemistry.org This method is advantageous as it typically avoids the polyalkylation issues that can be problematic in Friedel-Crafts alkylation reactions. organic-chemistry.org

Table 1: Key Reagents in Friedel-Crafts Acylation for this compound Synthesis

| Role | Compound Name | Chemical Formula |

| Aromatic Substrate | Benzene | C₆H₆ |

| Acylating Agent | Hexanoyl chloride | C₆H₁₁ClO |

| Lewis Acid Catalyst | Aluminum chloride | AlCl₃ |

This compound can also be synthesized through the reduction of other related compounds. For instance, α-bromo-hexanophenone can be prepared by the bromination of this compound. prepchem.com More commonly, this compound itself can be reduced to form 1-phenyl-1-hexanol (B1583550) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com The choice of reducing agent is crucial; for example, sodium borohydride is used for the reduction of α-PHP (1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one) to its corresponding alcohol derivative. researchgate.net While this is a reaction that this compound undergoes rather than a primary synthesis route, the reduction of related oxidized precursors is a valid strategy.

Table 2: Common Reducing Agents for Ketones

| Reducing Agent | Chemical Formula | Typical Application |

| Sodium borohydride | NaBH₄ | Selective reduction of ketones and aldehydes. researchgate.net |

| Lithium aluminum hydride | LiAlH₄ | Powerful reduction of a wide range of carbonyl compounds. smolecule.com |

Multi-step Synthesis Strategies

More complex and advanced synthetic routes provide alternative pathways to this compound and its derivatives, often offering greater control over the final product's structure.

Grignard reactions represent a versatile multi-step approach for forming carbon-carbon bonds. youtube.comyoutube.com The synthesis of this compound can be envisioned via the reaction of a phenylmagnesium halide (a Grignard reagent) with a hexanal-derived electrophile, followed by an oxidation step. Alternatively, reacting a hexylmagnesium halide with benzaldehyde (B42025) would yield a secondary alcohol, which can then be oxidized to this compound. youtube.com These multi-step sequences, often involving protection and deprotection steps, allow for the construction of complex molecules from simpler starting materials. youtube.comchegg.com

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. energy.gov Catalysts for this compound synthesis include various transition metals.

A rhodium-catalyzed synthesis involves the reaction of benzaldehyde with an organoboron compound in the presence of a Rhodium(I) catalyst, such as [Rh(cod)Cl]₂, and a phosphine (B1218219) ligand like Xantphos. chemicalbook.com The reaction is carried out in toluene (B28343) at elevated temperatures. chemicalbook.com

Nickel-catalyzed reductive coupling is another powerful method. oaepublish.com For instance, a nickel catalyst system using Ni(ClO₄)₂·6H₂O with a bipyridine ligand can catalyze the coupling of electrophiles like cyclopropyl(phenyl)methanone and bromoethane (B45996) in the presence of a zinc reductant. chemicalbook.com This approach is part of a broader class of nickel-catalyzed cross-coupling reactions that are highly effective for forming C-C bonds. rsc.orgorganic-chemistry.org

Table 3: Examples of Catalytic Systems for Ketone Synthesis

| Catalyst System | Reactants | Key Features |

| Rhodium(I)/Xantphos | Benzaldehyde, Organoboron reagent | Anhydrous toluene solvent, 110°C reaction temperature. chemicalbook.com |

| Ni(ClO₄)₂/Bipyridine/Zn | Cyclopropyl(phenyl)methanone, Bromoethane | Dry DMA solvent, 40°C reaction temperature, inert atmosphere. chemicalbook.com |

Catalysts play a fundamental role in chemical synthesis by increasing the reaction rate and directing the reaction to form a specific product (selectivity). energy.govbyjus.com They achieve this by lowering the activation energy of the reaction. energy.gov

In the context of this compound synthesis, the choice of catalyst and ligand is critical. For example, in rhodium-catalyzed hydroformylation, the phosphine ligand can influence whether a linear or branched aldehyde is formed. scielo.org.mx Similarly, the choice of metal in reductive catalytic fractionation can significantly impact monomer yields and selectivity. nrel.gov Rhodium catalysts are known for their high activity and selectivity in various hydrogenation and C-H activation reactions. mdpi.comrsc.orgchemmethod.comnih.gov

Nickel catalysts are valued for their ability to catalyze a wide range of coupling reactions, often with high selectivity for the desired cross-coupled product over homocoupled byproducts. oaepublish.comfrontiersin.org The selectivity in nickel-catalyzed reductive couplings can be tuned by the choice of ligand, reductant, and reaction conditions. oaepublish.comchemrxiv.org The catalyst's ability to control the reaction pathway is essential for maximizing the yield of the desired product, such as this compound, while minimizing the formation of unwanted side products. byjus.comnih.gov

Catalytic Approaches (e.g., Rhodium(I) catalyst, Nickel-catalyzed reductive coupling)

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. yale.edu This involves the use of less hazardous materials, minimizing waste, and improving energy efficiency. yale.edu

Environmentally Benign Precursors and Conditions

A notable advancement in the green synthesis of this compound involves the use of environmentally benign and readily available precursors. For instance, guanidinium (B1211019) chloride has been successfully used as a precursor for the synthesis of mesoporous g-C3N4, which acts as a catalyst in the Friedel-Crafts acylation of benzene with hexanoyl chloride to produce this compound. researchgate.netrsc.org This method has demonstrated high catalytic conversions, achieving a maximum yield of 86% of n-hexanophenone in 4 hours at 80 °C. researchgate.netrsc.org The use of such catalysts is a key aspect of green chemistry, as they are often more selective and can be used in smaller, catalytic amounts compared to stoichiometric reagents. yale.eduacs.org

Another key principle is the use of safer solvents and reaction conditions. yale.eduacs.org Research has focused on minimizing the use of hazardous solvents and conducting reactions at ambient temperature and pressure to reduce energy consumption. yale.edu

Sustainable Methodologies and Waste Minimization

Sustainable methodologies in this compound synthesis are centered on maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. yale.eduacs.org This principle encourages the design of synthetic routes that generate minimal waste. yale.edusolubilityofthings.com

Waste minimization is a critical aspect of green chemistry, aiming to prevent the generation of waste at the source. solubilityofthings.comresearchgate.net This can be achieved through various strategies, including the use of renewable feedstocks, reducing unnecessary derivatization steps, and employing catalytic reagents. yale.edu Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can often be recycled and reused, further reducing waste. yale.eduacs.org For example, the shift toward bio-based feedstocks can transform chemical synthesis by utilizing renewable resources instead of petroleum, leading to processes that produce less waste. solubilityofthings.com

Biotechnological Synthesis Approaches for this compound Derivatives

Biotechnological methods offer a promising alternative to traditional chemical synthesis for producing this compound derivatives. These approaches utilize biological systems, such as enzymes and microorganisms, to perform chemical transformations with high specificity and under mild conditions. mdpi.commedcraveonline.com

Enzymatic Transformations (e.g., using human CYP isozymes)

Enzymes, particularly human cytochrome P450 (CYP) isozymes, have been investigated for their role in the metabolism and potential synthesis of drug metabolites, including derivatives of this compound. oup.comnih.gov The human CYP family is responsible for metabolizing a vast number of compounds. nih.gov

Research has demonstrated the use of heterologously expressed human CYP isozymes in fission yeast for the biotechnological synthesis of drug metabolites. oup.com For example, a study on the designer drug 4'-methyl-α-pyrrolidinothis compound (MPHP) utilized a fission yeast strain co-expressing human CYP enzymes and their redox partner, hCPR, to produce its hydroxylated metabolite, 4'-hydroxymethyl-α-pyrrolidinothis compound (HO-MPHP). oup.com This biotechnological approach proved to be a viable alternative to chemical synthesis, yielding 43 mg of the metabolite with a purity greater than 99%. oup.com

The major human CYP isozymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Understanding the specific CYP isozymes involved in the transformation of this compound derivatives is crucial for developing targeted enzymatic syntheses.

Microbial Biotransformations (e.g., fission yeast)

Microbial biotransformation utilizes whole microbial cells, such as bacteria and fungi, to carry out chemical reactions. mdpi.commedcraveonline.com Fission yeast (Schizosaccharomyces pombe) has emerged as a particularly useful organism for this purpose. oup.comnih.gov

Fission yeast can be genetically engineered to express specific enzymes, such as human CYP isozymes, making them effective biocatalysts for producing desired compounds. oup.com In the synthesis of HO-MPHP from MPHP, a culture of the fission yeast strain CAD64 was incubated with the substrate, resulting in the successful biotransformation to the desired metabolite. oup.com This process highlights the potential of using microbial systems to perform complex chemical transformations that may be challenging to achieve through conventional synthetic routes. mdpi.com

Microbial biotransformations offer several advantages, including high regio- and stereoselectivity, mild reaction conditions, and the potential for more environmentally friendly processes. mdpi.comnmb-journal.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHPVQDVMLWUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061335 | |

| Record name | Hexanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-92-7 | |

| Record name | Hexanophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanone, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Properties and Synthesis

Physical and Chemical Properties

Hexanophenone is an aromatic ketone that appears as a colorless to pale yellow liquid or a white to light yellow solid, depending on the ambient temperature, as its melting point is near room temperature. chemicalbook.comguidechem.com Its structure, consisting of a hexanoyl group bonded to a phenyl ring, gives it both hydrophobic and lipophilic characteristics. cymitquimica.com This makes it soluble in many organic solvents like ethanol (B145695) and acetone (B3395972) but only slightly soluble in water. consolidated-chemical.comguidechem.com

The ketone functional group is the primary site of its chemical reactivity. This compound can undergo reduction using agents like sodium borohydride (B1222165) or lithium aluminum hydride to form the corresponding alcohol. It can also be oxidized to form carboxylic acids with the use of strong oxidizing agents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-phenylhexan-1-one nih.gov |

| CAS Number | 942-92-7 nih.gov |

| Molecular Formula | C₁₂H₁₆O nih.gov |

| Molecular Weight | 176.25 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid; may be a solid at room temp. cymitquimica.comguidechem.com |

| Melting Point | 25-26 °C chemicalbook.com |

| Boiling Point | 265 °C chemicalbook.com |

| Density | 0.958 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.5105 |

| Solubility | Slightly soluble in water; soluble in organic solvents. consolidated-chemical.comguidechem.com |

Friedel-Crafts Acylation (e.g., from hexanoyl chloride and benzene)

Common Synthesis Routes

Several synthetic methods have been developed and are utilized in academic research to produce this compound.

Friedel-Crafts Acylation: This is a widely used and traditional method for synthesizing this compound. smolecule.com It involves the reaction of benzene (B151609) with hexanoyl chloride. The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride, which facilitates the electrophilic substitution of the hexanoyl group onto the benzene ring. smolecule.com

Nickel-Catalyzed Cross-Coupling: A more modern approach involves a nickel-catalyzed cross-coupling reaction. One documented procedure uses a catalyst system of Ni(ClO₄)₂·6H₂O with a bipyridine ligand in a dry solvent like N,N-dimethylacetamide (DMA). chemicalbook.com In this reaction, substrates such as cyclopropyl(phenyl)methanone and bromoethane (B45996) are reacted in the presence of zinc powder as a reductant. chemicalbook.com The reaction is typically stirred at a controlled temperature (e.g., 40°C) for several hours to yield the product after purification. chemicalbook.com

Rhodium-Catalyzed Synthesis: Another catalytic method involves a rhodium catalyst, such as [Rh(cod)Cl]₂, and a ligand like Xantphos in an anhydrous toluene (B28343) solvent. chemicalbook.com The synthesis proceeds by reacting benzaldehyde (B42025) with an organoboron compound, specifically 2-(pent-1-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, in the presence of potassium bifluoride (KHF₂) and methanol. chemicalbook.com The mixture is heated for an extended period, followed by purification via silica (B1680970) gel chromatography to isolate this compound. chemicalbook.com

Grignard Reagent Addition to Alkynes: this compound can also be synthesized through the addition of a Grignard reagent to an alkyne in a dry tetrahydrofuran (B95107) (THF) solvent. chemicalbook.com The reaction mixture is typically stirred for about 16 hours at room temperature. chemicalbook.com The process is then quenched with an aqueous solution of ammonium (B1175870) chloride and acidified, followed by extraction and purification to obtain the final product. chemicalbook.com

Chemical Reactivity and Transformation Pathways

Reaction Mechanisms and Kinetics

For electrophilic aromatic substitution, the reaction proceeds via a two-step mechanism. masterorganicchemistry.com The first and slower step involves the attack of an electrophile by the aromatic ring's pi electrons, leading to the formation of a carbocation intermediate and disrupting the ring's aromaticity. masterorganicchemistry.com The second, faster step is the deprotonation of a carbon atom, which restores aromaticity. masterorganicchemistry.com

In reactions involving the carbonyl group, such as nucleophilic addition, the kinetics are often dependent on the accessibility and electrophilicity of the carbonyl carbon. The presence of the bulky hexanoyl group and the phenyl ring can sterically hinder the approach of nucleophiles, affecting the reaction rate.

Studies on the inhibition of carbonyl reductase by various alkyl phenyl ketones, including hexanophenone, have shown a relationship between the reaction rates (Vmax/Km values) and their inhibitory potencies. chemicalbook.com This suggests that the kinetics of the interaction between this compound and the enzyme's active site are crucial to its biological activity. chemicalbook.com

Types of Chemical Reactions

This compound undergoes a variety of chemical transformations, including reduction, oxidation, aromatic substitution, and reactions that lead to the formation of various derivatives.

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-phenyl-1-hexanol (B1583550). This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com The general reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Additionally, the entire carbonyl group can be reduced to a methylene (B1212753) group, converting this compound to hexylbenzene. The Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) and the Wolff-Kishner reduction are common methods for this type of transformation. tcichemicals.com

Strong oxidizing agents, such as potassium permanganate, can oxidize this compound. This reaction typically cleaves the molecule, leading to the formation of carboxylic acids. smolecule.com The specific products formed depend on the reaction conditions.

The Baeyer-Villiger oxidation is another potential oxidation pathway for ketones like this compound, which would involve the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. ambeed.com

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. xmu.edu.cn However, the carbonyl group is deactivating, meaning it withdraws electron density from the aromatic ring, making these reactions slower than for benzene (B151609) itself. It directs incoming electrophiles primarily to the meta position.

This compound can also participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring. consolidated-chemical.com This type of reaction is less common for simple aromatic ketones unless there are strong electron-withdrawing groups present on the ring. consolidated-chemical.com

A wide range of derivatives can be synthesized from this compound, highlighting its versatility as a chemical intermediate.

2',4'-Dihydroxythis compound: This derivative is synthesized through the Friedel-Crafts acylation of resorcinol (B1680541) (1,3-dihydroxybenzene) with hexanoic acid in the presence of a Lewis acid catalyst like zinc chloride. This reaction introduces the hexanoyl group onto the resorcinol ring, resulting in a dihydroxylated form of this compound. ontosight.ai

α-Pyrrolidinothis compound (α-PHP): This compound is a synthetic cathinone. ecddrepository.orgnih.gov Its synthesis was first described in the 1960s. ecddrepository.orgnih.gov A common synthetic route for α-pyrrolidinophenones involves the α-bromination of the corresponding ketone followed by amination with pyrrolidine (B122466). who.int This introduces the pyrrolidine ring at the alpha position relative to the carbonyl group.

Other derivatives can be formed through various reactions. For instance, Grignard reactions with organometallic reagents can convert the carbonyl group into a tertiary alcohol. Condensation reactions with reagents like 2,4-dinitrophenylhydrazine (B122626) produce colored precipitates known as 2,4-dinitrophenylhydrazones, which are historically used for the identification of aldehydes and ketones. ijsrst.comwikipedia.orgnih.gov

Aromatic Substitution Reactions (e.g., nucleophilic aromatic substitution)

Reaction Optimization Strategies

Optimizing reactions involving this compound is crucial for maximizing yield, purity, and efficiency, particularly in industrial and pharmaceutical applications. Key strategies include:

Catalyst Selection: The choice of catalyst can significantly influence reaction outcomes. For instance, in Friedel-Crafts acylation, different Lewis acids can be employed to improve yields and selectivity. smolecule.com Modern catalytic systems, such as rhodium-catalyzed and nickel-catalyzed cross-coupling reactions, offer efficient and milder alternatives for certain transformations.

Solvent and Temperature Control: The solvent can affect the solubility of reactants and intermediates, as well as the reaction rate. chemicalbook.com Temperature control is critical, as many reactions are sensitive to thermal conditions. smolecule.com For example, Grignard reactions are often initiated at low temperatures (e.g., 0°C) and then allowed to proceed at room temperature. chemicalbook.com

Purification Techniques: Post-reaction workup and purification are essential for obtaining a high-purity product. Common methods include silica (B1680970) gel chromatography, crystallization, and extraction. chemicalbook.comsci-hub.se The choice of purification strategy depends on the properties of the desired product and any impurities present.

Process Scale-up Considerations: When moving from laboratory-scale to larger-scale production, factors such as heat transfer, mixing, and reagent addition rates become more critical. sci-hub.se Developing scalable synthetic routes often involves replacing hazardous or expensive reagents and minimizing the number of purification steps. sci-hub.se For example, a scalable synthesis of a pyrimidine (B1678525) derivative used this compound as a starting material and focused on optimizing the reaction steps to allow for simple extraction and crystallization for purification. sci-hub.se

Model-based and Algorithm-based Optimization

The optimization of chemical reactions is a critical aspect of modern chemistry, aiming to improve yields, reduce reaction times, and minimize waste. Computational simulations and algorithmic approaches have become essential tools for understanding reaction mechanisms and identifying optimal conditions. chemrxiv.org These methods allow for the exploration of complex potential energy surfaces (PES) to find the most favorable reaction pathways. chemrxiv.orgnih.gov

A common approach involves a two-step process: first, a global optimization technique is used to identify the most stable molecular configurations for reactants and products. chemrxiv.org Following this, machine learning algorithms, such as generative adversarial networks (GANs), can be applied to predict the transition state structures that connect the reactants and products. chemrxiv.org This computational interface can rapidly identify transition states and aid in the discovery of new reactions and the construction of kinetic models. chemrxiv.org Various optimization algorithms have been developed and applied in chemistry, including those based on evolutionary principles (like genetic algorithms), particle swarm optimization (PSO), and basin-hopping (BH) methods. nih.govrsc.org These algorithms are often integrated with quantum chemical calculations to assess the energy of the system during the optimization process. nih.gov

For a compound like this compound, which serves as a model substrate in reactions such as Friedel-Crafts acylation, these optimization techniques are particularly valuable. For instance, in the synthesis of this compound from benzene and hexanoyl chloride, model-based approaches can be used to screen for the most effective catalysts and reaction parameters to maximize yield and selectivity. researchgate.net Research has focused on optimizing this synthesis, with studies employing mesoporous graphitic carbon nitride catalysts achieving yields as high as 86%. researchgate.net Multi-objective optimization solvers are also increasingly used to handle the complexity of chemical reactions where variables may be continuous or categorical and subject to various constraints. rsc.org

Below is a table illustrating the types of parameters that can be optimized using model-based algorithms for a generic chemical reaction.

| Parameter Category | Specific Parameters | Optimization Goal |

| Reactant Properties | Concentration, Stoichiometric Ratios | Maximize conversion, Minimize side products |

| Catalyst | Type (e.g., Lewis acid, enzyme), Loading, Surface Area | Increase reaction rate, Improve selectivity |

| Solvent | Polarity, Protic/Aprotic Nature, Viscosity | Enhance solubility, Stabilize transition states |

| Temperature | Reaction Temperature, Temperature Ramping Profile | Control reaction rate, Manage exothermicity |

| Pressure | System Pressure (for gaseous reactants) | Influence equilibrium position, Increase concentration |

| Time | Reaction Duration | Achieve complete conversion, Prevent product degradation |

High-throughput Techniques

High-throughput experimentation (HTE), also known as high-throughput screening (HTS), is a methodology that involves the parallel execution of a large number of reactions. spirochem.com This technique is invaluable for rapidly optimizing reaction conditions and screening large compound libraries. spirochem.comchemrxiv.org HTE has revolutionized processes in drug discovery and materials science by significantly accelerating the identification and optimization of lead compounds and reaction parameters. spirochem.comnih.gov The process often utilizes automated systems, including robotic liquid handlers and plate-based formats (e.g., 24, 96, or 1536-well plates), to manage the simultaneous reactions. spirochem.comfrontiersin.orgrsc.org

The core advantage of HTE is its ability to efficiently explore a vast parameter space. chemrxiv.org For a given reaction, hundreds of conditions can be tested in parallel by systematically varying catalysts, reagents, solvents, and temperatures. spirochem.com This allows for the rapid identification of the most effective parameters for a synthesis. spirochem.com Analytical techniques are crucial for HTE, with methods like mass spectrometry and UV-visible spectroscopy being adapted for high-throughput analysis to quickly determine the outcome of each reaction. nih.govnih.gov

In the context of this compound, HTE can be applied to optimize its synthesis. For example, the Friedel-Crafts acylation of benzene with hexanoyl chloride to produce this compound can be optimized by screening a wide array of Lewis acid catalysts, solvents, and temperature conditions in a parallel format. This approach would efficiently identify the conditions that lead to the highest yield and purity, building upon findings such as the 86% yield achieved with specific catalysts. researchgate.net Similarly, when this compound is used as a starting material for more complex molecules, HTE can be employed to develop scalable and efficient synthetic pathways by eliminating the need for problematic purification steps like column chromatography. sci-hub.se

The following table provides a conceptual example of a high-throughput screening plate layout for optimizing the synthesis of this compound.

| Well Position | Catalyst | Solvent | Temperature (°C) |

| A1 | AlCl₃ | Dichloromethane | 25 |

| A2 | FeCl₃ | Dichloromethane | 25 |

| A3 | ZnCl₂ | Dichloromethane | 25 |

| B1 | AlCl₃ | Nitrobenzene | 25 |

| B2 | FeCl₃ | Nitrobenzene | 25 |

| B3 | ZnCl₂ | Nitrobenzene | 25 |

| C1 | AlCl₃ | Dichloromethane | 40 |

| C2 | FeCl₃ | Dichloromethane | 40 |

| C3 | ZnCl₂ | Dichloromethane | 40 |

| D1 | AlCl₃ | Nitrobenzene | 40 |

| D2 | FeCl₃ | Nitrobenzene | 40 |

| D3 | ZnCl₂ | Nitrobenzene | 40 |

Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like hexanophenone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) of this compound, the different hydrogen atoms on the phenyl ring and the alkyl chain will produce distinct signals. The aromatic protons on the phenyl group typically appear in the downfield region (around 7.4-8.0 ppm). The protons on the carbon adjacent to the carbonyl group (α-protons) will be deshielded and appear at a lower field than the other methylene (B1212753) protons of the hexanoyl chain. The terminal methyl group protons will be the most shielded and appear at the highest field. The integration of these signals provides the ratio of protons in each unique environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons. nih.govsci-hub.se

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides a count of the unique carbon atoms in the molecule. bhu.ac.in The carbonyl carbon of the ketone is characteristically found far downfield (around 200 ppm). The carbons of the phenyl ring will appear in the aromatic region (typically 120-140 ppm). The individual carbons of the hexanoyl chain will each give a distinct signal in the aliphatic region (generally 10-40 ppm). bhu.ac.in Proton-decoupled ¹³C NMR spectra show each unique carbon as a single peak, simplifying the spectrum. bhu.ac.in

¹⁷O NMR Spectroscopy: While less common, Oxygen-17 NMR (¹⁷O NMR) can be used to probe the electronic environment of the oxygen atom in the carbonyl group of this compound. The chemical shift of the ¹⁷O nucleus is sensitive to factors such as bond order and the nature of the substituents attached to the carbonyl group.

| ¹H NMR Data for this compound | |

| Proton Type | Approximate Chemical Shift (ppm) |

| Aromatic Protons | 7.4 - 8.0 |

| α-Methylene Protons (-CH₂CO-) | ~2.9 |

| Other Methylene Protons (-CH₂-) | 1.3 - 1.7 |

| Terminal Methyl Protons (-CH₃) | ~0.9 |

| ¹³C NMR Data for this compound | |

| Carbon Type | Approximate Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~200.5 |

| Aromatic Carbons (C-ipso) | ~137.0 |

| Aromatic Carbons (C-ortho) | ~128.6 |

| Aromatic Carbons (C-meta) | ~128.0 |

| Aromatic Carbons (C-para) | ~132.9 |

| α-Methylene Carbon (-CH₂CO-) | ~38.6 |

| β-Methylene Carbon | ~24.1 |

| γ-Methylene Carbon | ~31.5 |

| δ-Methylene Carbon | ~22.5 |

| Terminal Methyl Carbon (-CH₃) | ~14.0 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and can provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile compounds like this compound. shimadzu.com The gas chromatograph separates this compound from other components in a mixture before it enters the mass spectrometer. The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (176.26 g/mol ). fishersci.befishersci.comthermofisher.com Common fragmentation patterns for ketones include McLafferty rearrangement and alpha-cleavage, which can help confirm the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for a wide range of compounds, including those that are less volatile or thermally unstable. shimadzu.com.sgphenomenex.com Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization methods used in LC-MS that can generate a protonated molecule [M+H]⁺ or other adducts of this compound. shimadzu.com.sg

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules and can be coupled with LC. phenomenex.com For this compound, ESI-MS would likely produce a prominent protonated molecular ion peak.

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS): MALDI is another soft ionization technique, typically used for large molecules like proteins, but it can also be applied to smaller organic molecules. shimadzu.com.sg The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.

| Mass Spectrometry Data for this compound | |

| Technique | Observed Ion |

| GC-MS (Electron Ionization) | Molecular Ion ([M]⁺) at m/z 176 |

| LC-MS (ESI) | Protonated Molecule ([M+H]⁺) at m/z 177 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. thermofisher.comthermofisher.com It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands. A strong, sharp peak will be observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of an aromatic ketone. The spectrum will also display bands corresponding to the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). nih.gov

| Infrared (IR) Spectroscopy Data for this compound | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C=O Stretch (Aromatic Ketone) | 1685 |

| C-H Stretch (Aromatic) | 3060 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions between different energy levels. technologynetworks.comazooptics.com The UV-Vis spectrum of this compound is characterized by absorption bands arising from the electronic transitions within the benzoyl chromophore. Typically, two main absorption bands are observed. One is a strong absorption band at a shorter wavelength (around 240-250 nm) corresponding to a π → π* transition of the conjugated system. A weaker absorption band at a longer wavelength (around 280 nm) is attributed to the n → π* transition of the carbonyl group. spectrabase.com

| UV-Visible (UV-Vis) Spectroscopy Data for this compound | |

| Transition | Approximate Wavelength (λmax) |

| π → π | ~243 nm |

| n → π | ~280 nm |

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. americanpharmaceuticalreview.commdpi.com For this compound, which can exist as a solid at room temperature, single-crystal XRD can provide the precise three-dimensional arrangement of the atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Powder XRD (PXRD) can be used to characterize the crystalline form of a bulk sample and to assess its purity. americanpharmaceuticalreview.commdpi.com The diffraction pattern is unique to a specific crystalline structure.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. malvernpanalytical.comcea.frmicro.org.au For a sample of this compound, XPS can be used to identify the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions can provide information about the chemical environment of these atoms. For instance, the C 1s spectrum can be deconvoluted to distinguish between the carbons of the phenyl ring, the aliphatic chain, and the carbonyl group. The O 1s spectrum would show a peak characteristic of the carbonyl oxygen. This technique is particularly useful for studying thin films or surface modifications of this compound. unisa.edu.au

X-ray Diffraction (XRD)

Applications in Reaction Monitoring and Product Purity Assessment

Spectroscopic techniques are indispensable tools in the synthesis of this compound, providing critical insights for both real-time reaction monitoring and the final assessment of product purity. The ability to qualitatively and quantitatively track the progress of a reaction and verify the integrity of the final product is fundamental to efficient and reliable chemical manufacturing.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are primary methods for these applications. amazonaws.com These chromatographic techniques separate components in a mixture, allowing for the identification and quantification of reactants, intermediates, products, and impurities. amazonaws.com Online GC-MS, for instance, can provide continuous, real-time data on the concentrations of chemical species as a reaction proceeds, enabling precise control over reaction parameters to optimize yield and minimize side-product formation. hidenanalytical.com

In the context of this compound synthesis, such as through Friedel-Crafts acylation, monitoring the reaction is crucial for achieving high conversion rates. rsc.orgresearchgate.net One study demonstrated that by carefully monitoring the acylation reaction between hexanoyl chloride and benzene (B151609), a maximum yield of 86% for n-hexanophenone was achieved. rsc.orgresearchgate.net This level of process control is facilitated by taking samples at various time points and analyzing them using spectroscopic methods to track the consumption of reactants and the formation of the this compound product.

Once the synthesis is complete, assessing the purity of the isolated this compound is a critical quality control step. HPLC coupled with an Ultraviolet (UV) or Diode Array Detector (DAD) is a powerful technique for this purpose. oup.comhitachi-hightech.com The DAD can confirm the identity of a peak through its absorption spectrum and is used in peak purity tests. hitachi-hightech.com Commercial grades of this compound often specify a purity of greater than 98% or 99%, which is typically verified using GC. ruifuchemical.comtcichemicals.com

The combination of separation and detection techniques allows for the creation of a detailed profile of the final product, ensuring it meets required specifications. For example, in a study focused on the synthesis of a this compound derivative, HPLC-UV analysis was employed to confirm that the final product had a purity greater than 99%. oup.com This demonstrates the reliability of chromatographic methods in verifying the substantial purity of a target compound.

The following table summarizes the key spectroscopic methods used for monitoring and purity assessment of this compound:

Table 1: Spectroscopic Methods for Reaction Monitoring and Purity Assessment of this compound

| Technique | Application | Key Findings/Capabilities | Citations |

|---|---|---|---|

| HPLC-UV/DAD | Product Purity Assessment, Reaction Monitoring | Used to check the identity and purity of synthesized compounds. amazonaws.com DAD allows for peak purity tests and spectral library matching. hitachi-hightech.com Confirmed product purity of >99% in related syntheses. oup.com | amazonaws.comoup.comhitachi-hightech.com |

| GC | Product Purity Assessment | Standard method for verifying the purity of commercial this compound, often confirming >99.0% purity. | ruifuchemical.com |

| GC-MS | Reaction Monitoring, Purity Validation | Considered a 'gold standard' for substance identification. hidenanalytical.com Allows for real-time analysis of reaction mixtures to track the evolution of chemical species. hidenanalytical.com | hidenanalytical.com |

| NMR (¹H and ¹³C) | Purity Validation, Structural Confirmation | Used to verify the structure and confirm the absence of side products or unreacted precursors. | |

Detailed research findings from a monitored synthesis highlight the practical benefits of these applications.

Table 2: Research Findings for Friedel-Crafts Acylation for this compound Synthesis

| Reaction | Reactants | Catalyst System | Monitoring Outcome | Maximum Yield | Citation |

|---|

This demonstrates how applying analytical methodologies during synthesis directly leads to optimized outcomes. The use of techniques like HPLC and GC ensures that the this compound produced is of a verified and high degree of purity, which is essential for its subsequent applications in research and industry. amazonaws.comconsolidated-chemical.com

Advanced Analytical Techniques in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For a compound like hexanophenone, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed, each offering distinct advantages.

HPLC is a powerful technique for separating compounds that are soluble in a liquid solvent. It is particularly well-suited for the analysis of this compound, a moderately polar and non-volatile compound. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound and related alkylphenones. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com

A study demonstrated the separation of a mixture of compounds, including this compound, on a Luna® Omega 1.6 µm C18 column (50 x 2.1 mm). phenomenex.com The use of smaller particle sizes in the column packing (UHPLC - Ultra-High-Performance Liquid Chromatography) allows for faster and more efficient separations, achieving baseline separation of all analytes in under six minutes. phenomenex.com The retention time of this compound is influenced by various factors, including the composition of the mobile phase, temperature, and flow rate. nih.gov For instance, increasing the proportion of the organic solvent in the mobile phase will typically decrease the retention time of this compound.

The following interactive table provides an example of HPLC conditions used for the separation of this compound.

| Parameter | Value | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Application Note | For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid. | sielc.com |

Another study provides data on the retention time and resolution of this compound when scaling from UHPLC to HPLC conditions.

| Column Type | Analyte | Retention Time (min) |

| Luna® Omega 1.6 µm C18 | This compound | 30.94 |

| Luna Omega 3 µm C18 | This compound | 15.57 |

This data illustrates how changes in column dimensions and particle size affect the retention time of this compound.

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. phenomenex.com It is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. In GC, a gaseous mobile phase (an inert gas such as helium or nitrogen) carries the vaporized sample through a column containing a stationary phase. phenomenex.com The separation is based on the differential partitioning of the analytes between the gas phase and the stationary phase.

For this compound, which has a boiling point of 265 °C, GC is a suitable analytical method. The purity of commercially available this compound is often greater than 98.0% as determined by GC. The retention of this compound in a GC column is described by its Kovats retention index, which is a measure of its elution time relative to a series of n-alkane standards. The Kovats retention index for this compound on a standard non-polar column is reported to be in the range of 1426 to 1437. nih.gov

The choice of the stationary phase is critical for achieving good separation. For the analysis of alkylphenols, a variety of capillary columns with different polarities can be used. thermofisher.com The temperature of the GC oven is also a key parameter that is often programmed to increase during the analysis to ensure the timely elution of all compounds.

The following table summarizes typical parameters for the GC analysis of compounds related to this compound.

| Parameter | Value | Reference |

| Column | HP-1 capillary (12 m × 0.2-mm i.d., cross-linked methylsilicone, 330-nm film thickness) | oup.com |

| Injection Mode | Splitless | oup.com |

| Injection Port Temp. | 280°C | oup.com |

| Carrier Gas | Helium | oup.com |

| Flow Rate | 1 mL/min | oup.com |

| Column Temperature | Programmed from 100 to 310°C at 30°C/min, initial time 3 min, final time 8 min | oup.com |

Capillary Electrophoresis is a high-resolution separation technique performed in a narrow-bore capillary under the influence of an electric field. thermofisher.com While CE is most commonly used for the analysis of charged molecules, it can also be adapted for the separation of neutral compounds like this compound. techniques-ingenieur.fr

For neutral analytes, a technique called Micellar Electrokinetic Chromatography (MEKC) is often employed. technologynetworks.com In MEKC, a surfactant is added to the running buffer at a concentration above its critical micelle concentration. techniques-ingenieur.fr These micelles act as a pseudo-stationary phase, and neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation. The use of ionic liquid modifiers in MEKC has been shown to enhance the resolution of homologous phenones.

Another approach for analyzing neutral organic compounds with CE is to use nonaqueous solvents as the separation medium. kirj.ee This can be particularly useful for compounds that have low solubility in water.

While specific research findings on the direct analysis of this compound by CE are not abundant, the principles of MEKC and nonaqueous CE are well-established and applicable to its separation from other neutral compounds. nih.govresearchgate.net

Gas Chromatography (GC)

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS). These techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the unambiguous identification and quantification of this compound in complex samples.

GC-MS couples a gas chromatograph with a mass spectrometer. nih.gov As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification. The mass spectrum of this compound shows characteristic fragment ions that can be used for its identification. nih.gov For instance, the top five peaks in the electron ionization (EI) mass spectrum of this compound are at mass-to-charge ratios (m/z) of 105, 120, 77, 51, and 106. nih.gov

LC-MS combines HPLC with mass spectrometry and is particularly useful for the analysis of less volatile and thermally labile compounds. oup.comnih.gov In LC-MS, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. For the LC-MS analysis of this compound, a mobile phase containing a volatile buffer like formic acid is preferred over non-volatile buffers like phosphoric acid. sielc.com LC-MS/MS, which involves two stages of mass analysis, can provide even greater selectivity and sensitivity for the detection of this compound and its metabolites in complex biological and environmental matrices. oup.com

The following table presents GC-MS data for this compound.

| Parameter | Value | Reference |

| Instrument | HITACHI RMU-7M | nih.gov |

| Ionization Mode | Electron Ionization (EI), positive | nih.gov |

| Top 5 Peaks (m/z) | 105, 120, 77, 51, 106 | nih.gov |

Microfluidic Systems for Analysis

Microfluidic systems, also known as lab-on-a-chip, integrate multiple laboratory functions onto a single chip with dimensions of a few square centimeters. wikipedia.org These systems offer several advantages, including significantly reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.

While the application of microfluidic systems for the specific analysis of this compound is not yet widely reported, the technology has been successfully used for the analysis of other ketones. nih.govnorthwestern.edursc.orgrsc.org For example, paper-based microfluidic devices have been developed for the colorimetric detection of ketones in urine. nih.gov These devices utilize chemical reactions that produce a color change in the presence of the target analyte.

Furthermore, microchip capillary electrophoresis has been shown to be capable of detecting simple aldehydes and ketones. wikipedia.org As microfluidic technology continues to advance, it is likely that methods for the rapid and sensitive analysis of this compound in various samples will be developed. These systems hold promise for applications in areas such as environmental monitoring and clinical diagnostics.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are computational techniques used to analyze the characteristics of molecules based on the fundamental principles of quantum mechanics. arxiv.orgrsc.org These methods can predict molecular properties and reaction pathways, including transition state energies. rsc.org

Density functional theory (DFT) is a prominent quantum mechanical modeling method used to investigate the ground-state electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory utilizes functionals of the spatially dependent electron density to determine the properties of a system. wikipedia.org DFT is widely applied in chemistry to predict and interpret the behavior of complex systems at an atomic scale. wikipedia.org While DFT is a standard method for such analyses, specific DFT studies focused solely on the intrinsic electronic properties of isolated hexanophenone are not prevalent in the reviewed literature. Typically, such calculations would be employed to determine properties like electron density distribution, the energies of frontier molecular orbitals (HOMO and HOMO), and electrostatic potential maps, which are crucial for understanding its reactivity.

The term ab initio, Latin for "from the beginning," refers to a class of quantum chemistry methods that compute molecular structures and properties based on quantum mechanics without using experimental data for parametrization. solubilityofthings.comlibretexts.orgwikipedia.org These methods aim to solve the electronic Schrödinger equation, offering a rigorous approach to understanding molecular systems. wikipedia.org The simplest type of ab initio calculation is the Hartree-Fock (HF) method, which provides a foundational, albeit approximate, description of the system's wave function. wikipedia.org More advanced post-Hartree-Fock methods build upon this to include electron correlation for higher accuracy. scribd.com For a molecule like this compound, ab initio calculations could provide precise predictions of its geometry, vibrational frequencies, and electronic properties, although specific studies applying these methods to this compound are not detailed in the available research.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the system's dynamic evolution. wikipedia.org This method is invaluable for understanding how molecular systems behave, interact, and undergo conformational changes. ebsco.com

In the context of this compound, MD simulations could be used to model its behavior in different environments, such as in an aqueous solution or within the active site of an enzyme. These simulations can reveal details about its conformational flexibility, solvation dynamics, and the process of binding to a biological target. ebsco.com While MD simulations are a powerful tool for studying such interactions, specific published studies detailing MD simulations of this compound were not identified in the search results.

Prediction of Molecular Properties and Reactivity

Computational chemistry is instrumental in predicting molecular properties, offering a rapid alternative to time-consuming experimental measurements. jstar-research.comarxiv.org Machine learning and other computational approaches can transform molecular structures into numerical representations to forecast physicochemical characteristics. arxiv.org For this compound, various properties have been predicted using computational models, which are essential for understanding its behavior. Reactivity can also be predicted, with computational models giving insight into reaction kinetics and transition states. jstar-research.com

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 176.25 g/mol | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | PubChem nih.gov |

| logP (Octanol-Water Partition Coefficient) | 3.29 | Consensus Log Po/w ambeed.com |

| Molar Refractivity | 55.86 | Ambeed ambeed.com |

| Number of Rotatable Bonds | 5 | Ambeed ambeed.com |

| Number of H-bond Acceptors | 1 | Ambeed ambeed.com |

| Number of H-bond Donors | 0 | Ambeed ambeed.com |

Modeling of Enzyme-Substrate Interactions (e.g., carbonyl reductase)

Carbonyl reductase (EC 1.1.1.184) is an enzyme that catalyzes the NADPH-dependent reduction of various carbonyl compounds to their corresponding alcohols. tandfonline.comtandfonline.com Studies have investigated the interaction between this compound and carbonyl reductase, revealing significant insights into its role as both a substrate and an inhibitor.

Research on carbonyl reductase from pig heart cytosol has shown that this compound can act as a potent competitive inhibitor of the enzyme. tandfonline.com This indicates that this compound competes with other substrates for the enzyme's active site. The inhibitory potency of a series of alkyl phenyl ketones was found to directly correlate with their efficiency as substrates for the enzyme. tandfonline.com Among the tested compounds, this compound was the most potent inhibitor. tandfonline.com Further investigation into the substrate-binding domain of the tetrameric carbonyl reductase suggests the presence of a hydrophobic cleft that accommodates the straight-chain alkyl group of the ketone, alongside a hydrophobic pocket that has an affinity for the aromatic group. nih.gov This was supported by the finding that cyclohexyl pentyl ketone, which lacks the phenyl group of this compound, had a much lower ability to be reduced by the enzyme. nih.gov

Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax) are crucial for characterizing enzyme-substrate interactions. cuvillier.de The ratio Vmax/Km represents the catalytic efficiency of an enzyme for a particular substrate. tandfonline.com

In studies of pig heart carbonyl reductase, the kinetic parameters for the reduction of various alkyl phenyl ketones were determined. tandfonline.com Among the compounds tested, which included propiophenone, butyrophenone, valerophenone, and heptanophenone, this compound exhibited the highest Vmax/Km value. tandfonline.comnii.ac.jp This signifies that carbonyl reductase reduces this compound more efficiently than the other related ketones in the series. tandfonline.com A significant relationship was observed between the Vmax/Km values for the reduction of these ketones and their potencies as inhibitors of the enzyme's activity. tandfonline.com

| Compound | Inhibitory Potency Ranking | Vmax/Km (Catalytic Efficiency) Ranking |

|---|---|---|

| This compound | 1 (Most Potent) | 1 (Highest) |

| Valerophenone | 2 | 2 |

| Heptanophenone | 3 | 3 |

| Butyrophenone | 4 | 4 |

| Propiophenone | 5 | 5 |

Substrate Inhibition Mechanisms

Enzyme inhibitors are molecules that interfere with catalysis, slowing or halting enzymatic reactions. worthington-biochem.com One specific mechanism is substrate inhibition, where the enzyme's activity decreases at high substrate concentrations because excess substrate molecules compete for and block the active sites. worthington-biochem.com

Research has identified this compound as an inhibitor of carbonyl reductase, an enzyme involved in the metabolism of various compounds containing a ketone or aldehyde group. tandfonline.com Studies conducted on the cytosolic fraction from pig heart demonstrated that this compound acts as a competitive inhibitor for carbonyl reductase, competing with substrates such as 4-benzoylpyridine. tandfonline.comchemicalbook.com

Crucially, these investigations revealed that this compound also functions as a substrate inhibitor. tandfonline.comnii.ac.jp A significant correlation was found between the Vmax/Km values for the reduction of various alkyl phenyl ketones and their inhibitory strength against carbonyl reductase activity. chemicalbook.com Among the tested compounds, this compound emerged as the most potent inhibitor. tandfonline.comchemicalbook.com

Inhibitory Potency of Alkyl Phenyl Ketones on Carbonyl Reductase

The following table, based on research findings, ranks the inhibitory potency of several alkyl phenyl ketones. The inhibitory effects of acetophenone (B1666503) and nonanophenone were reported to be significantly lower. tandfonline.comchemicalbook.com

| Compound | Relative Inhibitory Potency |

|---|---|

| This compound | 1 (Most Potent) |

| Valerophenone | 2 |

| Heptanophenone | 3 |

| Butyrophenone | 4 |

| Propiophenone | 5 (Least Potent) |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the core structural features of a molecule that are responsible for its biological effects. georgiasouthern.edugeorgiasouthern.edu By synthesizing and testing structural analogs, researchers can determine the role of specific functional groups in a compound's activity. georgiasouthern.edugeorgiasouthern.edu

For the inhibition of carbonyl reductase by alkyl phenyl ketones, SAR studies indicate that the length of the alkyl chain is a key determinant of inhibitory strength. tandfonline.comchemicalbook.com The data show that this compound, with its six-carbon chain, has a higher potency than ketones with shorter chains (propiophenone, butyrophenone, valerophenone) and the next longer homolog, heptanophenone, suggesting an optimal chain length for this specific biological interaction. tandfonline.comchemicalbook.com

Furthermore, SAR studies demonstrate that modifying the this compound scaffold can lead to derivatives with entirely different biological targets. The introduction of an α-pyrrolidino group, for example, shifts the compound's activity away from carbonyl reductase inhibition. Derivatives such as α-pyrrolidinothis compound (α-PHP), 3,4-methylenedioxy-α-pyrrolidinothis compound (MDPHP), and 4-methyl-α-pyrrolidinothis compound (MPHP) have been identified as potent inhibitors of norepinephrine (B1679862) and dopamine (B1211576) uptake transporters. mdpi.com

Shift in Biological Activity of this compound Derivatives

This table illustrates how structural modifications to the this compound backbone result in a dramatic shift in primary biological activity.

| Compound | Primary Biological Activity |

|---|---|

| This compound | Carbonyl Reductase Inhibition tandfonline.com |

| α-Pyrrolidinothis compound (α-PHP) and its derivatives | Norepinephrine and Dopamine Transporter Inhibition mdpi.com |

Application in Drug Discovery and Design (e.g., ADMET predictions)

A primary cause of failure in drug development is undesirable pharmacokinetic properties. Therefore, the early evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. greenstonebio.com In modern drug discovery, in silico methods and computational models are vital tools for predicting the ADMET profiles of large chemical libraries, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. greenstonebio.comnih.gov

Web-based platforms like ADMET-AI and ADMETlab 2.0 utilize machine learning algorithms to predict a wide range of properties from a molecule's structure. greenstonebio.com For a compound like this compound or its derivatives to be considered for further development, it would undergo extensive computational screening. smolecule.comontosight.ai This process involves predicting key physicochemical and pharmacokinetic properties to build a comprehensive profile of the molecule's likely behavior in vivo.

Commonly Predicted ADMET Properties in Drug Discovery

The following table lists examples of key ADMET and physicochemical properties that are typically evaluated for drug candidates using computational prediction tools. greenstonebio.com

| Category | Property Examples |

|---|---|

| Physicochemical Properties | Molecular Weight, LogP, Water Solubility, Polar Surface Area |

| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability, P-glycoprotein Substrate/Inhibitor |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding |

| Metabolism | Cytochrome P450 (CYP) Isoform Inhibition (e.g., CYP2D6, CYP3A4), CYP Substrate |

| Excretion | Renal Organic Cation Transporter (OCT2) Inhibition |

| Toxicity | hERG Inhibition, Ames Mutagenicity, Hepatotoxicity |

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Organic Synthesis

As an intermediate, hexanophenone is a foundational element in the construction of more complex chemical structures. guidechem.com Its ketone functional group and phenyl ring are amenable to a variety of chemical transformations.

This compound serves as a precursor in the synthesis of a multitude of organic compounds. consolidated-chemical.com It is particularly valuable in the production of complex molecules and fine chemicals that are used in high-tech industries requiring precise chemical structures and stability. consolidated-chemical.com The compound's reactive ketone group can participate in reactions such as Friedel-Crafts acylation, reduction to form alcohols, and oxidation to yield carboxylic acids. smolecule.com These reactions are fundamental in creating a diverse range of chemical entities. For instance, it is a starting material for synthesizing other useful aromatic compounds through reactions like nucleophilic aromatic substitution. consolidated-chemical.com

The chemical industry utilizes this compound as an intermediate for the production of fragrances and flavoring agents. smolecule.com Its inherent aromatic properties make it a suitable base for creating scents. alibaba.com The interaction of this compound with olfactory receptors in the nose contributes to the perception of specific fragrances. guidechem.com Different isomers of this compound can produce distinct smells; for example, alpha-hexanophenone is associated with a rose-like scent. alibaba.com

Precursor for Complex Molecules and Fine Chemicals

Material Innovation and Development

This compound plays a role in the creation of advanced materials, contributing to innovations in electronics and polymer science. consolidated-chemical.com

In the electronics industry, this compound is employed in the manufacturing of specialty materials. consolidated-chemical.com These materials are crucial for components that demand high stability and precision, including semiconductors and sensors. consolidated-chemical.com

The compound is used in the production of specialty polymers and resins. consolidated-chemical.com These materials are valued for their high chemical stability and are incorporated into coatings, adhesives, and other high-performance materials. consolidated-chemical.com For example, phenolic resins, a class of polymers, are used extensively in electronic materials as epoxy raw materials or curing agents. gunei-chemical.co.jp

Specialty Materials for Electronics (e.g., semiconductors, sensors)

Research Reagent in Laboratory Studies

In a laboratory setting, this compound is a widely used research chemical. consolidated-chemical.comlookchem.com Its unique properties make it a valuable tool for studying reaction mechanisms and catalysis. smolecule.com It is often used in research involving organic chemistry and material science to develop new chemical reactions and materials with distinct chemical and physical properties. consolidated-chemical.com For instance, derivatives of this compound have been studied for their potential biological activities, including antioxidant and anti-inflammatory effects, making them of interest in pharmacological research. ontosight.ai

Role in Chemical Education

This compound's utility in educational contexts stems from its involvement in a range of organic reactions and synthesis procedures. smolecule.com Instructional materials are often developed to guide students through experiments using this compound, emphasizing both the procedural steps and necessary safety precautions.

Demonstration of Organic Reactions:

This compound is employed to illustrate several types of chemical transformations fundamental to the study of organic chemistry:

Oxidation: The ketone functional group of this compound can be oxidized to a carboxylic acid using strong oxidizing agents, providing a clear example of this reaction class.

Reduction: Conversely, it can be reduced to the corresponding alcohol, 1-phenyl-1-hexanol (B1583550), through the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This demonstrates the conversion of a carbonyl group to a hydroxyl group.

Substitution Reactions: The carbonyl group can also undergo nucleophilic substitution, where it is replaced by other functional groups.

Friedel-Crafts Acylation: The synthesis of this compound itself, often through the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride, is a classic experiment in undergraduate organic chemistry labs. researchgate.net This reaction is a prime example of electrophilic aromatic substitution.

Grignard Reactions: Derivatives of this compound can be synthesized via Grignard reactions, offering students hands-on experience with the formation of carbon-carbon bonds.

Illustrating Chemical Principles:

Beyond specific reactions, experiments with this compound can elucidate broader chemical concepts. For instance, the synthesis of benzopinacolone from the related ketone, benzophenone, is used to teach about photochemical reactions, free radical species, and carbocation rearrangements. pittstate.edu While not this compound itself, this example highlights how ketones are central to demonstrating complex reaction mechanisms in an educational setting.

The use of molecular model kits can further enhance students' understanding of the three-dimensional structures of organic molecules like this compound, which is crucial for grasping reaction mechanisms. ed.gov

Research Context:

Biological and Pharmaceutical Research Applications

Synthesis of Pharmaceutical Compounds and Drug Development

Hexanophenone serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. consolidated-chemical.com Its reactive ketone group allows for the construction of complex molecules, a fundamental aspect of drug development. smolecule.com The structural framework of this compound is an attractive starting point for medicinal chemists to explore structure-activity relationships, aiding in the design of new therapeutic agents. This has led to its use in creating novel drug formulations and in testing chemical reactions pertinent to the development of active pharmaceutical ingredients (APIs). consolidated-chemical.com

The synthesis of this compound derivatives often involves reactions such as Friedel-Crafts acylation and Grignard reactions. smolecule.com For instance, Friedel-Crafts acylation is a common method for producing this compound from benzene (B151609) and hexanoyl chloride. smolecule.com These synthetic routes provide the foundation for developing a diverse range of molecules with potential therapeutic value.

Enzyme Inhibition Studies

This compound has been identified as a significant inhibitor of certain enzymes, a property that is extensively studied for its potential therapeutic implications.

Research has demonstrated that this compound is a potent inhibitor of carbonyl reductase activity. tandfonline.com One study, conducted on pig heart cytosol, found that this compound was the most powerful inhibitor among several alkyl phenyl ketones tested. tandfonline.comchemicalbook.com Carbonyl reductases are enzymes involved in the metabolism of a wide range of compounds, including drugs. scribd.com Their inhibition can therefore alter the efficacy and toxicity of other substances. Human carbonyl reductase 1 (CBR1), for example, is involved in the metabolism of various drugs, and its inhibition can impact drug interactions and response. nih.gov

The inhibitory potency of alkyl phenyl ketones against carbonyl reductase has been shown to be related to the length of their alkyl chain, with this compound exhibiting a strong effect. tandfonline.com

Kinetic studies have revealed that this compound acts as a competitive inhibitor of carbonyl reductase. tandfonline.comchemicalbook.com This means that it competes with the enzyme's natural substrate for binding to the active site. libretexts.orgjuniperpublishers.com The inhibitor's structure is often similar to the substrate, allowing it to occupy the active site and block the substrate from binding, thus preventing the enzyme from carrying out its normal function. libretexts.org The competitive inhibition by this compound suggests that it binds to the same active site as the substrate, and this interaction is a key aspect of its mechanism of action. tandfonline.com

Understanding the competitive inhibition mechanism is crucial for designing drugs that can specifically target and modulate the activity of enzymes like carbonyl reductase. nih.gov

Carbonyl Reductase Activity Modulation

Potential Bioactivity and Biological Effects

Derivatives of this compound have shown promise in a variety of biological applications due to their diverse bioactivities.

Fungicidal Properties: Certain derivatives of this compound have been found to possess fungicidal properties, making them candidates for the development of new antifungal agents. smolecule.com

Antioxidant and Anti-inflammatory Effects: Research into related compounds, such as 2',4'-dihydroxythis compound, has indicated potential antioxidant and anti-inflammatory activities. ontosight.ai These properties are of significant interest in the development of treatments for a range of diseases. researchgate.net Phenolic compounds, in general, are known for their antioxidant capabilities. researchgate.net

Antimicrobial Effects: The antimicrobial potential of this compound derivatives has also been a subject of investigation. ontosight.ai The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. scielo.br

These bioactive properties highlight the potential of this compound as a scaffold for the development of new therapeutic agents with a wide range of applications.

Applications in Cell Biology

This compound and its derivatives have found utility in fundamental cell biology research techniques. They are used in cell culture and transfection procedures. smolecule.com A notable application is in flow cytometry, where fluorescently labeled this compound derivatives can be used to tag cells. smolecule.com This labeling allows for the detection and sorting of specific cell populations, a critical process in both research and clinical diagnostics. smolecule.com